4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol
Description
4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a synthetic organic compound with the molecular formula C₁₃H₈Cl₃NO This compound is characterized by its complex structure, which includes chloro, nitro, and imino functional groups
Properties
Molecular Formula |
C15H11Cl3N2O3 |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
4-chloro-2-[(2,5-dichlorophenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C15H11Cl3N2O3/c1-7-10(6-19-12-5-9(16)3-4-11(12)17)15(21)14(20(22)23)8(2)13(7)18/h3-6,21H,1-2H3 |
InChI Key |
UJVDKVZSBIGIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloroaniline and 4-chloro-3,5-dimethyl-6-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,5-dichloroaniline and 4-chloro-3,5-dimethyl-6-nitrobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The imine linkage can be hydrolyzed back to the corresponding amine and aldehyde under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the chloro groups.
Hydrolysis: Regeneration of the starting amine and aldehyde.
Scientific Research Applications
4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. The compound’s imine and nitro groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrophenol: Similar structure but lacks the imine linkage.
4-Chloro-3,5-dimethylphenol: Similar core structure but lacks the nitro and imine groups.
2,5-Dichloroaniline: A starting material for the synthesis, lacks the nitro and phenol groups.
Uniqueness
4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the imine linkage, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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